Ethyl [2,3'-bipyridine]-6'-carboxylate
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Overview
Description
Ethyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6’-carboxylate, typically involves coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halide, also catalyzed by palladium.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with a halide.
Ullmann Coupling: This method uses copper as a catalyst to couple two halides.
Wurtz Coupling: This reaction involves the coupling of two alkyl halides in the presence of sodium metal.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Advances in catalysis and reaction conditions have improved the efficiency and sustainability of these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,3’-bipyridine]-6’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl [2,3’-bipyridine]-6’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: It can be used in the study of biological systems, particularly in the development of drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-6’-carboxylate involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl [2,3’-bipyridine]-6’-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the development of materials with unique electronic properties.
3,3’-Bipyridine: Less commonly used but still of interest for its unique structural properties.
Each of these compounds has unique properties that make them suitable for different applications. Ethyl [2,3’-bipyridine]-6’-carboxylate is unique in its specific functional groups, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 5-pyridin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-6-10(9-15-12)11-5-3-4-8-14-11/h3-9H,2H2,1H3 |
InChI Key |
COLBPRSSMXPCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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